![molecular formula C13H15NOS B7472203 cyclopropyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone](/img/structure/B7472203.png)
cyclopropyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone
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Overview
Description
Cyclopropyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in research. The compound is a benzothiazepine derivative that exhibits a unique three-membered cyclopropyl ring.
Mechanism of Action
The mechanism of action of cyclopropyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone is not fully understood, but it is believed to act on multiple targets in the body. One of its primary targets is the L-type calcium channel, which regulates the influx of calcium ions into cells. By blocking this channel, the compound can reduce the amount of calcium that enters cells, which can have various physiological effects. It is also thought to interact with other receptors and ion channels, such as GABA receptors and sodium channels.
Biochemical and Physiological Effects:
Cyclopropyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that the compound can reduce the growth and proliferation of cancer cells, as well as alleviate pain and seizures in animal models. It has also been shown to have a hypotensive effect, which could be useful in the treatment of hypertension.
Advantages and Limitations for Lab Experiments
One of the main advantages of using cyclopropyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone in lab experiments is its unique chemical structure, which can provide insights into the structure-activity relationship of benzothiazepine derivatives. The compound has also been shown to exhibit potent biological activities, which could be useful in drug discovery and development. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the research and development of cyclopropyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone. One potential direction is to investigate its potential use as a calcium channel blocker in the treatment of cardiovascular diseases. Another direction is to explore its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further research could be conducted to elucidate the mechanism of action of the compound and identify other potential targets for its biological activity.
Synthesis Methods
Cyclopropyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone can be synthesized using various methods. One of the most common approaches is the reaction of 2-aminobenzothiazole with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. Other methods involve the use of different starting materials and reagents, but they all aim to produce the same compound.
Scientific Research Applications
Cyclopropyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone has been utilized in various research studies due to its unique chemical structure and potential biological activities. The compound has been shown to exhibit anticancer, anticonvulsant, and antinociceptive properties. It has also been investigated for its potential use as a calcium channel blocker, which could be useful in the treatment of cardiovascular diseases.
properties
IUPAC Name |
cyclopropyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(10-6-7-10)14-8-3-9-16-12-5-2-1-4-11(12)14/h1-2,4-5,10H,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJZQLQYJRMNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2SC1)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)methanone |
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